1-(2-Aminoethyl)azepan-2-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoethyl)azepan-2-one hydrobromide involves several steps. One common method includes the reaction of azepan-2-one with 2-aminoethyl bromide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(2-Aminoethyl)azepan-2-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)azepan-2-one hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)azepan-2-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)azepan-2-one hydrobromide can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidin-2-one: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
1-(2-Aminoethyl)hexan-2-one: This compound has a similar functional group but with a different carbon chain length.
1-(2-Aminoethyl)azepan-2-one hydrochloride: This compound is a different salt form of the same base structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C8H17BrN2O |
---|---|
Molekulargewicht |
237.14 g/mol |
IUPAC-Name |
1-(2-aminoethyl)azepan-2-one;hydrobromide |
InChI |
InChI=1S/C8H16N2O.BrH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H |
InChI-Schlüssel |
IDFIEAOODDATLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)CCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.